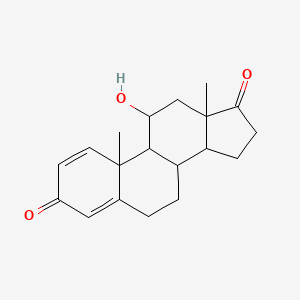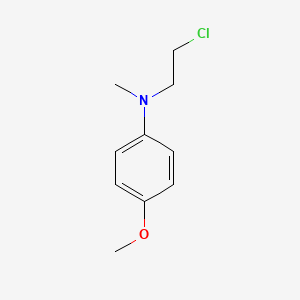
N-(2-chloroethyl)-4-methoxy-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloroethyl)-4-methoxy-N-methylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a chloroethyl group, a methoxy group, and a methyl group attached to the nitrogen atom of the aniline ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-4-methoxy-N-methylaniline typically involves the reaction of 4-methoxyaniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
4-methoxyaniline+2-chloroethyl chlorideNaOH, refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the reaction. The product is typically purified through distillation or recrystallization to obtain a high-purity compound suitable for further applications.
化学反应分析
Types of Reactions
N-(2-chloroethyl)-4-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can react with the chloroethyl group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Azido and thioether derivatives.
科学研究应用
N-(2-chloroethyl)-4-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(2-chloroethyl)-4-methoxy-N-methylaniline involves its interaction with cellular components, leading to various biochemical effects. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, resulting in the modification of these biomolecules. This can lead to changes in cellular function and potentially induce cytotoxic effects. The compound’s ability to form DNA adducts makes it a candidate for anticancer research, as it can interfere with DNA replication and transcription.
相似化合物的比较
N-(2-chloroethyl)-4-methoxy-N-methylaniline can be compared with other similar compounds, such as:
N-(2-chloroethyl)-N-methylaniline: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-(2-chloroethyl)-4-methoxyaniline: Lacks the methyl group on the nitrogen atom, which can influence its chemical properties.
N-(2-chloroethyl)-N-nitrosoureas: Known for their use in cancer treatment due to their ability to form DNA cross-links.
The presence of the methoxy group in this compound adds to its uniqueness, potentially affecting its solubility, reactivity, and interaction with biological targets.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical structure allows it to participate in various chemical reactions and interact with biological molecules, making it a valuable compound for further study and development.
属性
分子式 |
C10H14ClNO |
|---|---|
分子量 |
199.68 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)-4-methoxy-N-methylaniline |
InChI |
InChI=1S/C10H14ClNO/c1-12(8-7-11)9-3-5-10(13-2)6-4-9/h3-6H,7-8H2,1-2H3 |
InChI 键 |
VTXRZRUDSJATPC-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCl)C1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


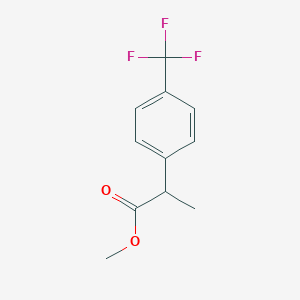
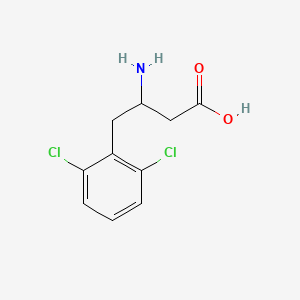
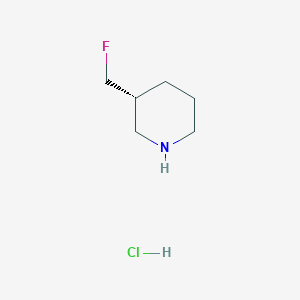
![2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid](/img/structure/B12289103.png)
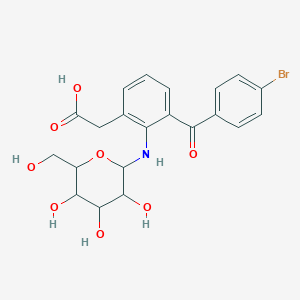
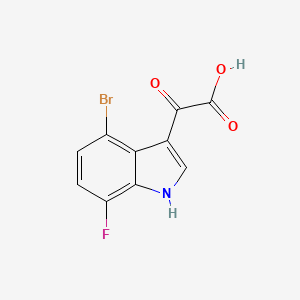
![8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12289117.png)
![5-(1,3,2-Dithiarsolan-2-yl)-2-[(1E,3E,5E)-5-[5-(1,3,2-dithiarsolan-2-yl)-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Inner Salt](/img/structure/B12289127.png)
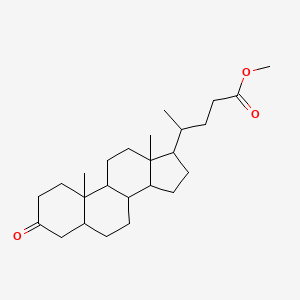
![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate](/img/structure/B12289132.png)
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12289141.png)


